![molecular formula C17H20ClN3O3 B2859331 Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate CAS No. 94995-85-4](/img/structure/B2859331.png)
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate
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Description
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C17H20ClN3O3 . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate, has been achieved through various established protocols . These protocols can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis
The molecular structure of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate consists of a quinoline ring attached to a piperazine ring via a methyl group . The quinoline ring contains a chlorine atom at the 5th position and a hydroxy group at the 8th position .Chemical Reactions Analysis
As a quinoline derivative, Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate can participate in both electrophilic and nucleophilic substitution reactions . The presence of the chlorine atom and the hydroxy group on the quinoline ring can influence the reactivity of the compound .Physical And Chemical Properties Analysis
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate has a molecular weight of 349.81 . It has a predicted melting point of 133 °C, a predicted boiling point of 507.1±50.0 °C, and a predicted density of 1.352±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 8.99±0.59 .Scientific Research Applications
Environmental Science
Lastly, in environmental science, this compound’s interaction with various environmental factors could be studied, such as its stability under different conditions and its potential biodegradability.
Each of these applications leverages the unique chemical structure of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate , which includes a piperazine ring known for its versatility in chemical reactions, and a quinoline structure, which is common in many pharmacologically active compounds . The compound’s properties such as melting point, boiling point, and predicted acidity (pKa) also play a significant role in its applicability across different fields of scientific research .
properties
IUPAC Name |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJNKFOJKONRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
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